molecular formula C13H15NO3 B13718950 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione

Cat. No.: B13718950
M. Wt: 233.26 g/mol
InChI Key: BPPKSZCPRPQZLM-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidine family Oxazolidines are heterocyclic organic compounds containing a five-membered ring with oxygen and nitrogen atoms This particular compound is characterized by the presence of a 2,4,6-trimethylbenzyl group attached to the oxazolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 2,4,6-trimethylbenzylamine with glycine-N-carboxyanhydride (Gly-NCA) under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .

Scientific Research Applications

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors and signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.

    Spirooxazolidines: These are oxazolidine derivatives with a spirocyclic structure.

    Oxazolidine-2,4-diones: These compounds have a similar dione functionality but differ in the substitution pattern.

Uniqueness

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-[(2,4,6-trimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C13H15NO3/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)17-13(16)14-11/h4-5,11H,6H2,1-3H3,(H,14,16)

InChI Key

BPPKSZCPRPQZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2C(=O)OC(=O)N2)C

Origin of Product

United States

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